molecular formula C16H9ClF6N4O B11074622 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11074622
M. Wt: 422.71 g/mol
InChI Key: ICUAIUACARGJDZ-UHFFFAOYSA-N
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Description

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one: is a complex organic compound that features both pyridine and imidazole rings. The presence of trifluoromethyl groups and a chlorine atom in its structure suggests potential applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.

    Catalysts: Using catalysts to speed up the reaction and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Bases: Triethylamine or sodium hydroxide (NaOH) for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development

Properties

Molecular Formula

C16H9ClF6N4O

Molecular Weight

422.71 g/mol

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

InChI

InChI=1S/C16H9ClF6N4O/c17-10-6-9(15(18,19)20)7-24-12(10)27-14(16(21,22)23)13(28)25-11(26-14)8-4-2-1-3-5-8/h1-7H,(H,24,27)(H,25,26,28)

InChI Key

ICUAIUACARGJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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